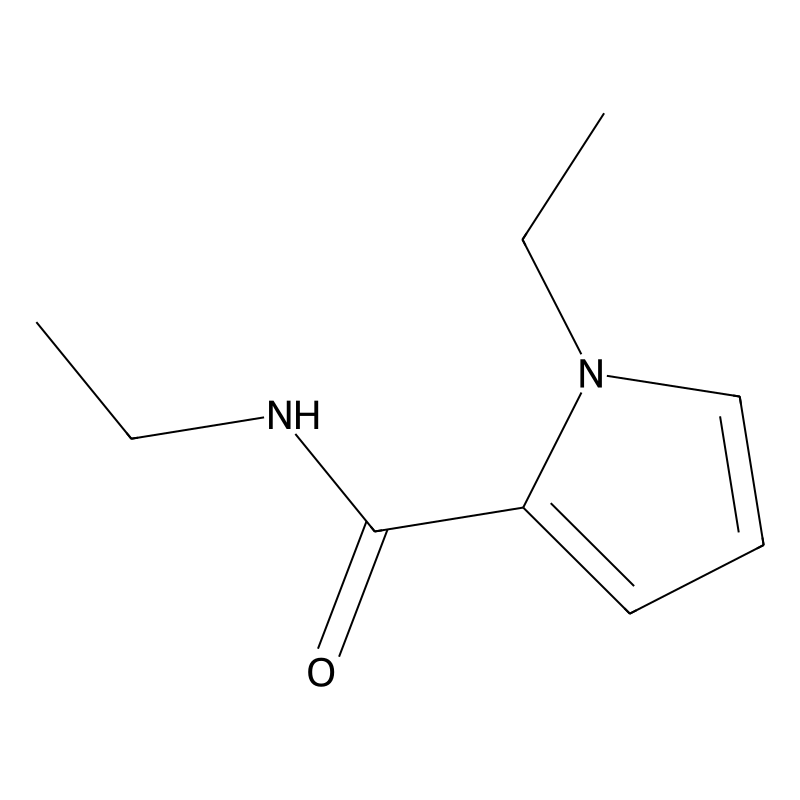

N,1-diethyl-1H-pyrrole-2-carboxamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,1-diethyl-1H-pyrrole-2-carboxamide is a nitrogen-containing heterocyclic compound characterized by a pyrrole ring with a carboxamide functional group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of N,1-diethyl-1H-pyrrole-2-carboxamide is , and it features a pyrrole core, which is a five-membered aromatic ring containing four carbon atoms and one nitrogen atom.

- Acylation Reactions: The amide group can undergo acylation, leading to the formation of more complex derivatives.

- Nucleophilic Substitution: The nitrogen atom in the pyrrole ring can act as a nucleophile, allowing for substitutions that modify the ring structure.

- Cyclization Reactions: Under certain conditions, this compound may undergo cyclization to form larger cyclic structures or fused rings.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to create new derivatives with desired properties.

Research indicates that N,1-diethyl-1H-pyrrole-2-carboxamide and its derivatives exhibit significant biological activities. Notably, compounds with similar structures have shown promising anti-tuberculosis (anti-TB) effects. Studies have demonstrated that modifications on the pyrrole ring can significantly influence their efficacy against Mycobacterium tuberculosis. For instance, certain substituents enhance binding affinity and potency, highlighting the importance of structure-activity relationships in drug design .

The synthesis of N,1-diethyl-1H-pyrrole-2-carboxamide can be achieved through several methods:

- Condensation Reactions: One common approach involves the condensation of diethylamine with pyrrole-2-carboxylic acid derivatives, followed by subsequent reactions to introduce the carboxamide group.

- Acylation of Pyrrole: Another method includes the acylation of pyrrole with suitable acylating agents, which can be followed by amination steps to introduce the diethyl group.

- One-Pot Synthesis: Recent advancements have allowed for one-pot synthesis methods that combine multiple reaction steps into a single procedure, improving efficiency and yield .

N,1-diethyl-1H-pyrrole-2-carboxamide has potential applications in various fields:

- Medicinal Chemistry: Due to its biological activity, it is being explored as a lead compound for developing new anti-tuberculosis drugs.

- Agricultural Chemistry: Compounds derived from pyrroles are investigated for their potential use as pesticides or herbicides.

- Material Science: Pyrrole derivatives are also studied for their applications in organic electronics and conducting polymers.

Interaction studies involving N,1-diethyl-1H-pyrrole-2-carboxamide focus on its binding affinity to biological targets. Molecular docking studies have been employed to predict how this compound interacts with enzymes or receptors relevant to disease pathways. These studies help elucidate the mechanism of action and guide further modifications to improve efficacy .

Several compounds share structural similarities with N,1-diethyl-1H-pyrrole-2-carboxamide. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N,N-Dimethyl-1H-pyrrole-2-carboxamide | Dimethylated variant | Potential anti-TB activity |

| 3-Methyl-1H-pyrrole-2-carboxamide | Methylated variant | Antimicrobial properties |

| 4-Acetyl-3-methylpyrrole | Acetylated variant | Antifungal activity |

Uniqueness of N,1-Diethyl-1H-Pyrrole-2-Carboxamide

N,1-diethyl-1H-pyrrole-2-carboxamide stands out due to its specific substitution pattern on the pyrrole ring and the presence of the diethyl group. This unique structure may contribute to distinct pharmacological properties compared to other pyrrole derivatives. The diethyl substitution potentially enhances lipophilicity and alters metabolic stability, making it an attractive candidate for further development in therapeutic applications.